REACTION_CXSMILES
|
[H-].[Na+].[I:3][C:4]1[CH:5]=[N:6][NH:7][CH:8]=1.S([CH:13]1[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]1)(C)(=O)=O>CN(C=O)C>[I:3][C:4]1[CH:5]=[N:6][N:7]([CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C)C1CCN(CC1)C(=O)OC(C)(C)C
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Type
|
CUSTOM
|
Details
|
and it was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred at 100° C. for 16 h
|
Duration
|
16 h
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with saturated solution of NH4Cl (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (100 mL), dried over anhydrous Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide crude product, which
|
Type
|
CUSTOM
|
Details
|
was further purified by silica gel column chromatography (20% EtOAc in hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN(C1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |